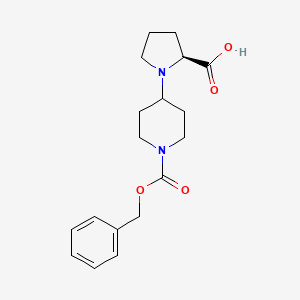

L-N-(4'-N-Cbz-Piperidino)proline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(1-phenylmethoxycarbonylpiperidin-4-yl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c21-17(22)16-7-4-10-20(16)15-8-11-19(12-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKKBRVYWOSFQR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373872 | |

| Record name | L-N-(4-N-Cbz-piperidino)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289677-06-1 | |

| Record name | L-N-(4-N-Cbz-piperidino)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 289677-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of L Proline and Its Derivatives in Modern Organic Chemistry

L-proline, a unique secondary amino acid, has become a fundamental tool in modern organic synthesis. tandfonline.comtandfonline.com Its rigid, cyclic structure and bifunctional nature, possessing both a secondary amine and a carboxylic acid group, allow it to act as a versatile organocatalyst. nih.gov This enables it to facilitate a wide array of chemical transformations, often with high levels of stereoselectivity. tandfonline.comtandfonline.com The field of organocatalysis, which utilizes small organic molecules to accelerate reactions, has been significantly shaped by the capabilities of L-proline. nih.gov It is particularly celebrated for its role in asymmetric synthesis, where it helps create chiral molecules with a specific three-dimensional arrangement, a crucial aspect in the development of pharmaceuticals. numberanalytics.com

Proline's catalytic activity stems from its ability to form enamine or iminium intermediates with carbonyl compounds, which is a key step in many of the reactions it catalyzes. numberanalytics.com This has made it instrumental in various carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Mannich reactions, and Michael additions. nih.goviarjset.comlongdom.org The use of proline and its derivatives often aligns with the principles of green chemistry, as they are naturally occurring, non-toxic, and can often be used in environmentally benign solvents. longdom.org

The success of L-proline has spurred extensive research into its derivatives to broaden the scope and improve the efficiency of organocatalyzed reactions. organic-chemistry.orgcatalysis.blog By modifying the proline scaffold, chemists can fine-tune the catalyst's steric and electronic properties to achieve even greater control over reaction outcomes. catalysis.blog These derivatives have found applications in the synthesis of complex natural products, pharmaceuticals, and advanced materials. numberanalytics.comorganic-chemistry.org The development of novel proline derivatives continues to be an active area of research, pushing the boundaries of what is possible in organic synthesis. organic-chemistry.orgnih.gov

Overview of Piperidine Derivatives As Versatile Synthetic Scaffolds

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of pharmaceuticals and naturally occurring alkaloids. nih.govnih.gov This prevalence makes piperidine and its derivatives highly valuable scaffolds in medicinal chemistry and drug design. researchgate.netthieme-connect.com The incorporation of a piperidine moiety into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net

Piperidine derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netresearchgate.net Their structural versatility allows for the creation of diverse molecular architectures, from simple substituted piperidines to complex fused and spirocyclic systems. nih.gov The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a significant focus of modern organic chemistry. nih.gov

The integration of piperidine scaffolds is a common strategy in the development of new therapeutic agents. thieme-connect.com For instance, many well-known drugs for treating a variety of conditions, from neurological disorders to infectious diseases, contain a piperidine core. nih.gov The ability to readily functionalize the piperidine ring allows chemists to optimize the biological activity and properties of a lead compound. The rich chemistry and proven track record of piperidine-containing compounds ensure their continued importance as versatile building blocks in the synthesis of bioactive molecules. nih.govresearchgate.net

Structural Context and Stereochemical Features of L N 4 N Cbz Piperidino Proline Architectures

The piperidine (B6355638) moiety is attached to the proline nitrogen. The nitrogen of the piperidine ring is protected by a carboxybenzyl (Cbz or Z) group. The Cbz group is a common amine protecting group in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.comtotal-synthesis.com It is known for its stability under a variety of reaction conditions and can be removed under specific, mild conditions, typically through catalytic hydrogenation. masterorganicchemistry.com This protecting group strategy is essential for selectively carrying out reactions at other positions of the molecule.

Historical Development and Contemporary Relevance of Proline Mediated Catalysis and Protecting Group Strategies

L-N-(4'-N-Cbz-Piperidino)proline as a Key Chiral Building Block in Pharmaceutical Intermediates

Chiral building blocks are essential components in modern drug discovery, as the biological activity of a pharmaceutical agent is often dependent on its specific stereochemistry. nih.govresearchgate.net this compound is a prime example of such a building block, possessing multiple stereocenters and functional groups that can be strategically manipulated. The inherent chirality of the L-proline core provides a reliable scaffold for asymmetric synthesis, ensuring the stereochemical integrity of subsequent pharmaceutical intermediates. nih.gov

The piperidine moiety, a prevalent scaffold in many approved drugs, is linked to the proline nitrogen, creating a rigid, non-planar structure. The carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen is stable under various reaction conditions but can be selectively removed, providing a handle for further chemical elaboration. lookchem.com This dual-functionality makes the compound a versatile intermediate for constructing complex molecules with precisely controlled three-dimensional arrangements, a critical factor for optimizing drug-receptor interactions. The demand for such enantiopure building blocks continues to grow as they facilitate the production of complex chiral drug candidates with improved efficacy and reduced side effects. researchgate.net

Integration of Proline-Piperidine Hybrid Scaffolds in Natural Product Synthesis

Natural products have historically been a rich source of inspiration for drug development. Many biologically active alkaloids feature pyrrolidine (B122466), piperidine, pyrrolizidine, or indolizidine cores. rsc.orgnih.gov L-proline, as a readily available chiral molecule, has served as a versatile precursor for the synthesis of a wide spectrum of these natural product families. rsc.org

The proline-piperidine hybrid structure, characteristic of this compound, represents a valuable scaffold for creating natural product-like molecules. While direct synthesis of a specific natural product using this exact starting material may be application-specific, the integration of such hybrid motifs is a key strategy in diversity-oriented synthesis. researchgate.net This approach allows for the generation of libraries of complex and stereochemically diverse compounds that mimic the structural features of natural products. nih.gov These libraries are then screened for biological activity, potentially leading to the discovery of new therapeutic agents. The combination of the rigid proline ring and the flexible piperidine ring offers a unique conformational landscape that can be exploited in the synthesis of novel alkaloids and other complex molecular architectures. nih.gov

Design and Synthesis of Biologically Active Compounds Incorporating this compound Motifs

The deliberate design of new drugs often involves combining known pharmacophores to create novel molecules with enhanced or new biological activities. The this compound motif is an attractive starting point for such endeavors. The piperidine ring is a well-established structural element in medicinal chemistry, while the proline core provides conformational rigidity. enamine.net The Cbz group serves as a versatile protecting group during synthesis. lookchem.com

The synthesis of biologically active compounds using this motif leverages its structure to target various biological systems. For example, proline derivatives have been used to create protease inhibitors and ligands for various receptors. organic-chemistry.orgnih.gov The specific linkage in this compound creates a unique topology that can be used to explore new chemical space in drug design. By modifying the piperidine or proline rings, or by replacing the Cbz group, chemists can generate a diverse array of compounds for screening. For instance, L-proline has been used as a ligand in copper-catalyzed reactions to synthesize 1,4-benzodiazepinones, which possess a range of biological activities. researchgate.net This highlights the potential of using proline-based structures to facilitate the creation of complex, bioactive heterocyclic systems.

| Compound Class | Synthetic Strategy | Potential Biological Activity | Reference |

| 1,4-Benzodiazepinones | CuI/L-Proline catalyzed intramolecular aryl amination | Antihistaminic, anti-inflammatory, antitumor | researchgate.net |

| Polyhydroxylated Alkaloids | Solid- and solution-phase synthesis from cyclic nitrones | Glycosidase inhibition, antiviral | nih.gov |

| Diketopiperazines | Deprotection-cyclization of dipeptide precursors | Diverse, based on natural product cores | researchgate.net |

Proline Derivatives in Peptide Synthesis and Peptidomimetic Design

Proline's unique cyclic structure plays a special role in peptide chemistry. organic-chemistry.org It restricts the available conformations of the peptide backbone and is known to act as a "breaker" of secondary structures like α-helices and β-sheets. sigmaaldrich.com This property is frequently exploited in the design of peptides and peptidomimetics with specific, stable conformations. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability.

Proline derivatives, including this compound, are powerful tools in this field. nih.gov By introducing substitutions on the proline ring, chemists can fine-tune the conformational properties of a peptide. nih.govnih.gov The N-acyl-4-nitrobenzenesulfonamide group, for example, has been used as a protecting and activating system for the carboxyl function in solution-phase peptide synthesis, allowing for elongation in both C-to-N and N-to-C directions. rsc.org The incorporation of a bulky, rigid substituent like the 4'-N-Cbz-piperidino group is expected to impose even greater steric and stereoelectronic constraints than simpler modifications, making it a valuable tool for locking a peptide into a desired bioactive conformation. nih.gov

The incorporation of modified proline residues into a peptide chain has a profound impact on its three-dimensional structure. nih.gov These modifications influence two key equilibria: the cis/trans isomerization of the peptide bond preceding the proline residue and the endo/exo pucker of the five-membered pyrrolidine ring. nih.gov The energy difference between the cis and trans conformations of an Xaa-Pro bond is small, meaning both isomers can be significantly populated, adding to the conformational complexity of proline-containing peptides. sigmaaldrich.com

Substituting the proline ring can shift this equilibrium and control the ring's pucker, which in turn affects the backbone dihedral angles (φ and ψ). nih.gov For example, 4-substituted prolines with a preference for an exo ring pucker can stabilize collagen triple helices, while those favoring an endo pucker can be destabilizing. nih.gov Analogs can also be designed to strongly favor the cis-amide bond, which is a key feature of type VI β-turns. sigmaaldrich.com The this compound residue introduces a large, sterically demanding group at the nitrogen atom, which significantly restricts the rotation around the N-Cα bond (φ angle) and influences the local peptide architecture. This conformational control is critical for designing peptidomimetics that can precisely fit into the binding pocket of a biological target. nih.govsigmaaldrich.com

| Proline Modification | Conformational Effect | Application | Reference |

| 4-Hydroxyproline (Hyp) | Favors exo ring pucker | Stabilization of collagen triple helix | nih.gov |

| 4-Fluoroproline (Flp) | Favors exo ring pucker via stereoelectronic effects | Stabilization of collagen, 19F NMR probe | nih.govnih.gov |

| Azaproline | Strongly favors cis-amide bond | Induction of β-turn conformations | sigmaaldrich.com |

| 5-Alkylproline | Increases cis-amide population via steric hindrance | Design of conformationally constrained peptides | sigmaaldrich.com |

| 4-Piperidino substitution | Significant steric hindrance, restricts φ angle | Design of rigid peptidomimetics | nih.gov |

Development of Molecular Probes and Ligands for Biological Target Elucidation

Understanding the function of proteins and other biological macromolecules is fundamental to drug discovery. Molecular probes and ligands are indispensable tools for this purpose. nih.gov Proline derivatives are well-suited for the development of such tools due to their conformational rigidity and the potential for functionalization. nih.gov

This compound can serve as a scaffold for creating sophisticated molecular probes. The Cbz group on the piperidine nitrogen can be readily replaced with various functional moieties. nih.gov For example, a fluorescent dye could be attached to create a probe for imaging the localization of a target protein within a cell. Alternatively, a biotin (B1667282) tag could be introduced for use in affinity purification experiments to identify binding partners. Furthermore, reactive handles like azides or alkynes can be installed, enabling the use of bioorthogonal chemistry to covalently link the probe to its target for permanent labeling and identification. nih.gov The rigid proline-piperidine core ensures that the probe presents its functional group in a well-defined orientation, which can lead to higher affinity and selectivity for the biological target. core.ac.uk

Mechanistic Investigations and Computational Modeling of Proline Derived Systems

Elucidation of Reaction Mechanisms in Proline-Catalyzed Transformations

Understanding the precise mechanism of proline-catalyzed reactions is crucial for rational catalyst design and optimization. Research has focused on identifying key intermediates and transition states that control the rate and stereochemical outcome of these transformations. The versatility of proline catalysis is evident in its application to a wide array of reactions, including aldol (B89426), Mannich, and Michael additions. longdom.orgwikipedia.org

The stereoselectivity of proline-catalyzed reactions is determined in the key C-C bond-forming step. The analysis of the corresponding transition states (TS) has been a major focus of mechanistic studies. For many reactions, such as aldol and Mannich additions, stereocontrolling transition state models that rely on hydrogen bonding have been highly successful in explaining the observed outcomes. acs.orgnih.gov

A widely accepted model for proline-catalyzed aldol additions is the Zimmerman-Traxler model, which posits a six-membered, chair-like enamine transition state. wikipedia.org In this model, the carboxylic acid group of proline plays a crucial role, acting as an internal acid to activate the electrophile (e.g., an aldehyde) via hydrogen bonding and facilitate a concerted proton transfer. researchgate.net This organization within the TS minimizes steric interactions and dictates the facial selectivity of the reaction. For instance, in the reaction between an enamine and an aldehyde, the approach of the aldehyde is directed to a specific face of the enamine to avoid steric clashes with the proline ring, leading to the preferential formation of one enantiomer. researchgate.net

Computational studies have refined these models. For the Michael reaction between cyclohexanone (B45756) and nitrostyrene, a comprehensive density functional theory (DFT) investigation proposed a refined TS model. acs.orgnih.gov Under base-free conditions, a TS devoid of hydrogen bonding between the nitro group and the proline's carboxylic acid was found to be energetically preferred, accurately predicting the experimental stereochemistry. acs.orgnih.gov In contrast, under basic conditions, a DBU-bound TS was identified as the key stereodetermining state. acs.orgnih.gov These findings highlight that the nature of the transition state can be highly dependent on the specific reaction conditions. Kinetic and stereochemical evidence further suggests the involvement of only one proline molecule in the transition states of both inter- and intramolecular aldol reactions, unifying the mechanistic understanding of these processes. researchgate.net

While covalent bond formation is central to catalysis, non-covalent interactions within the transition state assembly are decisive in controlling stereoselectivity. acs.orgnih.gov These interactions, though weaker and less directional than covalent bonds, can collectively create a highly organized chiral environment that preferentially stabilizes the transition state leading to the major enantiomer. acs.orgnih.gov

Key non-covalent interactions in organocatalysis include:

Hydrogen Bonding: As mentioned, the hydrogen bond between the catalyst's acidic proton (e.g., from proline's carboxyl group) and the electrophile is a primary organizing force in many reactions. nih.govnih.gov

CH/π and π-Stacking Interactions: In reactions involving aromatic substrates or catalysts with aryl groups, CH/π and π-stacking interactions can be pivotal. acs.orgacs.org These interactions can be attractive (stabilizing) or repulsive (destabilizing) and their balance can dictate the outcome. For example, in a chiral phosphoric acid-catalyzed reaction, CH/π interactions were found to dominate over π-stacking, ultimately controlling which stereoisomer was formed. acs.orgnih.gov

Electrostatic Interactions: The stabilization of developing charges in the transition state is another critical factor. The chiral electrostatic environment created by the catalyst can preferentially stabilize the TS leading to one enantiomer, particularly in reactions involving ionic intermediates. acs.orgnih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an essential tool for investigating the mechanisms of proline-catalyzed reactions. nih.govnih.gov These computational methods allow for the detailed exploration of potential energy surfaces, providing invaluable insights into reaction pathways, intermediate structures, and transition state geometries. acs.org

DFT calculations can be employed to:

Predict Stereoselectivity: By calculating the energies of the various possible transition states leading to different stereoisomers, researchers can predict the enantiomeric and diastereomeric ratios of the products. nih.gov This predictive power serves as a stringent test for both the computational methodology and the proposed mechanistic model. nih.govnih.gov

Elucidate Reaction Pathways: DFT can map the entire course of a reaction, from reactants through transition states to products. For the proline-catalyzed aldol reaction, calculations have been used to compare the enamine and enol pathways, indicating that both can operate simultaneously, with the dominant pathway depending on the solvent. nih.gov

Analyze Catalyst and Co-catalyst Effects: Computational studies can quantify the effect of additives and co-catalysts. For instance, calculations at the M06-2x/6-311++G(2df,2p) level showed that hydrogen-bonding co-catalysts can significantly enhance the acidity of proline, lowering its pKa and potentially accelerating the catalytic cycle. comporgchem.com Similarly, DFT modeling has been used to understand the role of peptide catalysts that lack a carboxylic acid proton donor, suggesting alternative pathways involving hemiaminal intermediates. mdpi.com

The choice of functional and basis set is critical for obtaining accurate results. Common combinations include the B3LYP functional with basis sets like 6-31G(d,p) or 6-31+G(d), often coupled with a solvent model (e.g., PCM) to simulate solution-phase conditions. nih.govacs.orgmdpi.com

| Reaction Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Asymmetric Intermolecular Aldol | Quantum Mechanical Calculations | Successfully predicted the ratio of four stereoisomeric products. | nih.gov |

| Asymmetric Aldol with Proline-based Catalysts | HF/6-31+G(d) and B3LYP/6-311++G(d,p) | Rationalized the enantioselectivity imposed by different organocatalysts. | nih.gov |

| Aldol Reaction (Dual Role of Proline) | DFT (Gas phase and DMSO) | Showed that enamine formation predominates in DMSO, while the enol intermediate is favored with water. | nih.gov |

| Aldol with Hydroxyproline-Peptides | DFT (B3LYP/6-31G(d), DMSO PCM) | Proposed an alternative catalytic pathway via a hemiaminal intermediate for peptide catalysts lacking an acid proton. | mdpi.com |

Conformational Analysis of L-N-(4'-N-Cbz-Piperidino)proline and Related Structures

The catalytic activity and selectivity of proline derivatives are intrinsically linked to their three-dimensional structure and conformational preferences. The proline ring is not planar and can adopt distinct puckered conformations, typically described as Cγ-endo (exo-pucker) and Cγ-exo (endo-pucker). nih.govnih.gov Furthermore, the tertiary amide bond preceding the proline nitrogen can exist in either a cis or trans conformation, with a relatively small energy difference between the two isomers compared to other peptide bonds. nih.govsigmaaldrich.com

Substituents on the proline ring, such as the N-(4'-N-Cbz-piperidino) group in this compound, impose significant steric and stereoelectronic effects that modulate these conformational equilibria. nih.gov

Ring Pucker: The preference for endo or exo puckering is influenced by the substitution pattern. The bulky piperidino substituent at the nitrogen atom would be expected to create specific steric interactions that favor one pucker over the other to minimize unfavorable non-bonded interactions.

Cis/Trans Isomerism: The nature of the N-substituent is a key determinant of the cis/trans ratio of the Xaa-Pro bond. Large N-alkyl groups generally disfavor the cis conformation due to steric hindrance. The N-(4'-N-Cbz-piperidino) moiety is a large, conformationally complex substituent. Its presence would significantly influence the rotational barrier around the C-N bond, thereby altering the intrinsic cis/trans population of the parent proline structure.

Backbone Dihedrals (φ, ψ): The cyclic nature of proline restricts the backbone dihedral angle φ to a narrow range (approx. -60° to -75°). nih.govnih.gov The large N-substituent in this compound would further constrain the accessible conformational space, potentially locking the molecule into a more defined structure, which can be advantageous for asymmetric induction.

Computational studies on related proline analogues have shown that α-methylation, for example, stabilizes βI-turn structures. nih.gov Similarly, the introduction of the bulky and electronically distinct Cbz-protected piperidino group would create a unique conformational landscape for this compound, tuning its properties as an organocatalyst.

Advanced Spectroscopic Techniques for Mechanistic and Structural Insights

Experimental validation of computational models and direct characterization of catalyst structure and dynamics in solution are paramount. Advanced spectroscopic techniques, especially Nuclear Magnetic Resonance (NMR), are indispensable for this purpose.

NMR spectroscopy is a uniquely powerful tool for probing the solution-state structure and dynamics of proline-containing molecules at atomic resolution. copernicus.org It provides detailed information on both the static and dynamic conformational equilibria that are often averaged out by other techniques.

Key applications of NMR in studying proline-derived systems include:

Determining Pyrrolidine (B122466) Ring Conformation: The pucker of the five-membered ring can be elucidated by analyzing ¹H-¹H vicinal coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs). For example, specific patterns of strong or weak cross-peaks in TOCSY and NOESY spectra can distinguish between Up, Down, and Twist conformations of the proline ring. nih.gov

Quantifying Cis/Trans Isomerism: The cis and trans isomers of the Xaa-Pro bond are typically in slow exchange on the NMR timescale, resulting in two distinct sets of resonances for the proline residue and adjacent groups. nih.gov The ratio of these isomers can be quantified by integrating the corresponding peaks. The chemical shifts of the proline Cβ and Cγ atoms are particularly sensitive to the amide bond conformation and are routinely used for this assignment. acs.org

Stereochemical Assignment: NMR is crucial for determining the relative and absolute stereochemistry of reaction products, often through the analysis of NOE data or by converting the products into diastereomeric derivatives (e.g., Mosher's esters) that are distinguishable by NMR.

Probing Catalyst-Substrate Interactions: NMR can be used to observe changes in chemical shifts or relaxation rates upon mixing a catalyst and substrate, providing evidence for the formation of intermediates and characterizing non-covalent interactions, such as hydrogen bonding or aromatic interactions, in solution. chemrxiv.orgrsc.org

Specialized NMR techniques, such as those using fluorinated proline analogues (¹⁹F NMR) or exclusively heteronuclear experiments, have been developed to overcome challenges associated with the lack of an amide proton and spectral overlap, further enhancing the utility of NMR in this field. copernicus.orgnih.gov

| NMR Parameter | Structural Information Provided | Typical Application | Reference |

|---|---|---|---|

| ¹H-¹H Vicinal Coupling Constants (³JHH) | Dihedral angles within the pyrrolidine ring (Karplus relationship). | Distinguishing between Cγ-endo and Cγ-exo ring puckers. | nih.govnih.gov |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons (< 5 Å). | Determining ring conformation, stereochemistry, and inter-residue contacts. | nih.gov |

| ¹³C Chemical Shifts (Cβ, Cγ) | Highly sensitive to the cis/trans isomerization state of the preceding amide bond. | Assignment and quantification of cis and trans conformers. | nih.govacs.org |

| Exchange Spectroscopy (EXSY) | Measures chemical exchange between different conformational states. | Studying the kinetics of cis/trans isomerization. | nih.gov |

| ¹⁹F Chemical Shifts | Sensitive reporter of the local electronic and conformational environment. | Studying conformation and dynamics using fluorinated proline analogues. | nih.gov |

X-ray Crystallography for Absolute Configuration and Solid-State Structures

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is crucial for determining the absolute configuration of chiral centers and for understanding the conformational preferences and intermolecular interactions that govern the solid-state structure of molecules like this compound. While specific crystallographic data for this compound is not publicly available, analysis of closely related proline derivatives provides significant insight into the structural characteristics that can be anticipated for this compound.

Determination of Absolute Configuration

For any chiral molecule synthesized from an enantiomerically pure starting material, such as L-proline, it is essential to confirm that the stereochemical integrity has been maintained throughout the synthetic process. X-ray crystallography is the gold standard for the unambiguous determination of absolute configuration. soton.ac.uk By analyzing the anomalous scattering of X-rays, the absolute spatial arrangement of the atoms can be determined, confirming, in this case, the (S)-configuration of the proline moiety. soton.ac.uk

Solid-State Conformation and Intermolecular Interactions

The solid-state structure of proline derivatives is influenced by the conformational preferences of the pyrrolidine ring, the nature of the N-acyl substituent, and the potential for intermolecular hydrogen bonding.

Pyrrolidine and Piperidine (B6355638) Ring Conformations:

The five-membered pyrrolidine ring of proline is not planar and typically adopts an envelope or twisted conformation. researchgate.net The puckering of the ring is a key structural feature. Similarly, the six-membered piperidine ring preferentially adopts a chair conformation to minimize steric strain. nih.gov In a compound like this compound, the piperidine ring is expected to be in a chair conformation.

Influence of N-Acylation:

The introduction of an N-acyl group, such as the N-Cbz-piperidino group, significantly influences the electronic and steric properties of the proline nitrogen. This, in turn, affects the puckering of the proline ring and the rotational barrier around the C-N amide bond. researchgate.net

Hydrogen Bonding and Crystal Packing:

Crystallographic Data of Related Proline Derivatives

To illustrate the structural parameters that can be expected, the following tables present crystallographic data for N-acetyl-L-proline and N-acetyl-piperidine-2-carboxylic acid, which are structural analogs of the constituent rings in this compound.

Table 1: Crystal Structure Data for N-acetyl-L-proline

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₁NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.134 |

| b (Å) | 7.398 |

| c (Å) | 12.456 |

| β (°) | 108.79 |

| Volume (ų) | 796.8 |

| Z | 4 |

Data derived from studies on N-acetylated proline analogs. researchgate.net

Table 2: Crystal Structure Data for N-acetyl-piperidine-2-carboxylic acid

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₃NO₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.684 |

| b (Å) | 11.602 |

| c (Å) | 11.171 |

| Volume (ų) | 1771.8 |

| Z | 8 |

Data derived from studies on N-acetylated piperidine carboxylic acid. researchgate.net

These data highlight the differences in crystal packing that arise from the different ring sizes of proline and piperidine. The specific substitution pattern in this compound, particularly the bulky Cbz group, would further influence these parameters, leading to a unique solid-state architecture.

Future Research Directions and Emerging Paradigms for L N 4 N Cbz Piperidino Proline Research

Expansion of Substrate Scope and New Reaction Methodologies for Proline-Piperidine Catalysts

A primary focus of future research will be to broaden the range of substrates that can be effectively transformed using proline-piperidine catalysts. While these catalysts have shown great promise, particularly in reactions like aldol (B89426) and Mannich additions, there is a continuous need to accommodate a wider variety of functional groups and molecular architectures. wikipedia.orgorganic-chemistry.org Research will likely target the modification of the catalyst structure to enhance its tolerance for different substrates, including those with greater steric bulk or unique electronic properties.

Furthermore, the development of entirely new reaction methodologies catalyzed by proline-piperidine systems is a significant area of exploration. This includes pioneering novel asymmetric transformations that go beyond the current repertoire. For instance, adapting these catalysts for complex cascade reactions, where multiple bonds are formed in a single operation, would represent a substantial advancement in synthetic efficiency. The inherent bifunctional nature of proline-based catalysts, possessing both a nucleophilic amine and an acidic carboxyl group, provides a versatile platform for designing such intricate transformations. nih.govyoutube.com

A summary of proline-catalyzed reactions that could be expanded with L-N-(4'-N-Cbz-Piperidino)proline derivatives is presented below:

| Reaction Type | Description | Key Features of Proline Catalysis |

| Aldol Reaction | Forms a β-hydroxy carbonyl compound from two carbonyl compounds. | Proline forms an enamine intermediate, enabling asymmetric C-C bond formation. wikipedia.org |

| Mannich Reaction | An aminoalkylation reaction involving an aldehyde, an amine, and a carbonyl compound. | Catalyzes the formation of β-amino carbonyl compounds with high stereocontrol. organic-chemistry.org |

| Michael Addition | The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Proline can activate both the nucleophile and the electrophile. wikipedia.org |

| Diels-Alder Reaction | A [4+2] cycloaddition reaction to form a six-membered ring. | Can catalyze asymmetric versions of this powerful ring-forming reaction. longdom.org |

Development of Novel Hybrid Catalytic Systems and Synergistic Catalysis

The concept of synergistic catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible with either catalyst alone, is a burgeoning area of research. For this compound, this involves designing hybrid systems where the organocatalyst is paired with another catalytic species, such as a metal complex or another organocatalyst.

One promising approach is the development of bifunctional catalysts where a proline-piperidine unit is covalently linked to another catalytic moiety. For example, incorporating a hydrogen-bond donor, such as a urea (B33335) or thiourea (B124793) group, into the catalyst structure has been shown to enhance reactivity and selectivity by stabilizing transition states. nih.gov A rationally designed urea-tagged proline catalyst demonstrated excellent performance in the direct asymmetric aldol reaction, highlighting the potential of this synergistic approach. nih.gov Similarly, combining proline-based catalysts with Lewis acids can lead to enhanced reaction outcomes, achieving higher yields and stereoselectivities. nih.gov

Researchers are also exploring non-covalent synergistic systems. For instance, the combination of a guanidinium (B1211019) salt with L-proline was found to significantly accelerate the Michael addition of 2-hydroxy-1,4-naphthoquinone (B1674593) to β-nitrostyrene compared to using either catalyst alone. soton.ac.uk Future work will likely focus on discovering new catalytic partners and understanding the intricate mechanisms of these synergistic interactions to design even more powerful catalytic systems.

Integration of Organocatalysis with Other Catalytic Modalities (e.g., Photoredox, Electrochemistry)

A paradigm-shifting direction in catalysis is the merger of organocatalysis with other activation methods like photoredox catalysis and electrochemistry. nih.gov This integration allows for the generation of reactive intermediates under mild conditions that are often inaccessible through traditional thermal methods.

In the context of this compound, this could involve using a photoredox catalyst to generate a radical species that then couples with an enamine intermediate formed by the proline-piperidine catalyst. nih.gov This dual-catalysis approach has the potential to unlock previously elusive transformations, such as the direct asymmetric alkylation of aldehydes. nih.gov The ability to use light as an external trigger offers precise spatial and temporal control over the catalytic process, which is particularly valuable in complex syntheses and for applications in biological systems. nih.gov

Similarly, the integration with electrochemistry presents exciting opportunities. news-medical.net Electrochemical methods can be used to generate reactive species or to regenerate the active form of the catalyst, potentially leading to more sustainable and efficient processes. A recent study demonstrated a two-stage process for modifying piperidines that combined biocatalytic C-H oxidation with radical cross-coupling using nickel electrocatalysis, significantly simplifying the synthesis of complex piperidines. news-medical.net

Advanced Computational Approaches for Catalyst Design and Optimization

The role of computational chemistry in catalyst development is becoming increasingly indispensable. mdpi.com Density Functional Theory (DFT) calculations, for example, are powerful tools for elucidating reaction mechanisms and understanding the origins of stereoselectivity in organocatalyzed reactions. researchgate.netnih.gov For this compound and its derivatives, computational modeling can predict the most stable transition states, guiding the rational design of new catalysts with improved performance. mdpi.com

Future research will leverage more advanced computational methods, including machine learning and artificial intelligence, to accelerate the catalyst design and optimization cycle. These approaches can analyze large datasets of catalyst structures and reaction outcomes to identify key structural features that correlate with high activity and selectivity. This in silico screening can significantly reduce the experimental effort required to discover next-generation catalysts. By providing a deeper molecular understanding, computational studies will continue to be a driving force in the evolution of proline-piperidine organocatalysis. mdpi.com

Applications in Continuous Flow Chemistry and Scalable Industrial Processes

Bridging the gap between laboratory-scale synthesis and industrial production is a critical challenge for organocatalysis. nih.gov Continuous flow chemistry offers a promising solution, providing advantages such as improved heat and mass transfer, enhanced safety, and the potential for straightforward automation and scalability.

A key focus for future research will be the heterogenization of this compound catalysts by immobilizing them on solid supports. nih.gov This allows for their use in packed-bed reactors in continuous flow systems, facilitating easy separation of the catalyst from the product stream and enabling catalyst recycling. For instance, a recyclable poly(L-proline-co-piperidine) catalyst has been developed for the synthesis of mesityl oxide. rsc.orgrsc.org Another approach involved generating a proline analogue in situ on the surface of aminofunctionalized magnetic core-shell nanoparticles, which allowed for easy recovery and reuse of the catalyst. mdpi.com

The development of robust and highly active heterogeneous proline-piperidine catalysts will be crucial for their adoption in large-scale industrial processes, offering a greener and more sustainable alternative to traditional metal-based catalysts. rsc.org

Exploration of Undiscovered Biological and Therapeutic Applications for Piperidino-Proline Conjugates

The conjugation of proline and piperidine (B6355638) moieties to bioactive molecules is a promising strategy in drug discovery. nih.govmdpi.com These conjugates, often referred to as peptidomimetics, can exhibit enhanced biological activities, improved pharmacokinetic properties, and novel therapeutic applications. nih.govmdpi.com The piperidine ring is a common structural motif in many pharmaceuticals, and its incorporation can significantly influence a molecule's biological profile. news-medical.netmdpi.com

Future research will delve into the largely unexplored therapeutic potential of this compound conjugates. This includes synthesizing and screening libraries of these compounds for a wide range of biological activities, such as antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.gov The conjugation of piperoyl moieties to amino acids has been shown to yield derivatives with improved solubility and diverse biological activities. dovepress.com

Furthermore, the proline residue itself can play multifaceted roles in cell biology, from being a precursor for collagen to modulating cell signaling pathways. nih.gov Understanding how the combination of a piperidine ring and a proline scaffold in a single conjugate influences these biological processes could lead to the discovery of novel therapeutic agents for a variety of diseases. The development of bioconjugation strategies targeting proline residues further expands the possibilities for creating complex and functional therapeutic entities. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for L-N-(4'-N-Cbz-Piperidino)proline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a Cbz-protected piperidine derivative with proline under controlled conditions. Key steps include:

- Protection : Use of benzyl chloroformate (Cbz-Cl) to protect the piperidine amine, ensuring regioselectivity .

- Coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the Cbz-piperidine moiety to proline. Temperature (0–25°C) and pH (neutral to mildly acidic) must be optimized to minimize racemization .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to achieve >97% purity, verified via HPLC .

- Data Consideration : Yields vary (50–75%) depending on solvent polarity and inert atmosphere use (e.g., nitrogen) to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure:

- Aromatic protons (Cbz group) appear at δ 7.2–7.4 ppm, while proline’s α-proton resonates at δ 4.1–4.3 ppm .

- Piperidine methylene groups show signals at δ 1.5–2.5 ppm .

- CHN Analysis : Validates empirical formula (e.g., C, H, N percentages within ±0.05% of theoretical values) .

- HPLC : Purity assessment using C18 columns and UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Replicate Studies : Use standardized protocols (e.g., NIH guidelines for preclinical studies) to ensure consistency in cell lines, dosage, and endpoints .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing Cbz with other protecting groups) and compare bioactivity via assays like:

- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ calculations) .

- Statistical Validation : Apply ANOVA or mixed-effects models to account for variability in biological replicates .

Q. What experimental designs are suitable for studying the role of this compound in modulating protein-protein interactions (e.g., SH3/WW domains)?

- Methodological Answer :

- Binding Assays :

- Surface Plasmon Resonance (SPR) : Immobilize SH3/WW domains on a sensor chip and measure binding kinetics (KD, kon/koff) of the compound .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess affinity .

- Competitive Inhibition : Co-incubate with native proline-rich peptides (e.g., PPII helices) to evaluate displacement efficacy .

- Molecular Dynamics (MD) Simulations : Model interactions to identify critical residues (e.g., hydrophobic pockets in SH3 domains) influenced by the Cbz-piperidine group .

Q. How can researchers address low stability or solubility of this compound in biological assays?

- Methodological Answer :

- Formulation Optimization :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .

- pH Adjustment : Buffers (pH 6.5–7.4) to maintain zwitterionic proline stability .

- Stability Studies :

- Forced Degradation : Expose to heat (40°C), light, or oxidizers (H2O2) and monitor decomposition via LC-MS .

- Lyophilization : Improve shelf-life by storing as a lyophilized powder at −80°C .

Data Interpretation and Validation

Q. What statistical frameworks are recommended for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer :

- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .

- Bootstrap Analysis : Estimate confidence intervals for parameters like maximum efficacy (Emax) .

- Meta-Analysis : Compare results across studies using random-effects models if heterogeneity (e.g., cell type differences) is observed .

Q. How can in silico tools predict the metabolic fate of this compound in vivo?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.